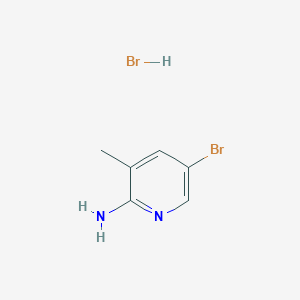

2-Amino-5-bromo-3-methylpyridine hbr

Description

Strategic Significance of Halogenated Aminopyridines in Contemporary Organic Synthesis

Within the broad class of substituted pyridines, halogenated aminopyridines represent a particularly strategic group of compounds in contemporary organic synthesis. These molecules feature both an amino group (-NH2) and one or more halogen atoms (F, Cl, Br, I) attached to the pyridine (B92270) core. This combination of functional groups provides a powerful platform for constructing more complex molecular architectures through a variety of chemical reactions.

Halogenated aminopyridines are recognized for their significant biological properties and serve as key precursors for derivatives with applications in anticancer, antiviral, and antifungal treatments. researchgate.net The presence of a halogen atom is crucial; it acts as a versatile chemical handle, enabling a range of cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig reactions) that are fundamental to modern organic synthesis. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, which is essential for building the complex scaffolds of modern pharmaceuticals and agrochemicals. google.com

Furthermore, the concept of "halogen bonding"—a noncovalent interaction between a halogen atom and a Lewis base—is gaining increasing attention in drug discovery and materials science. acs.orgnih.gov The strategic placement of halogens can influence a molecule's conformation and its ability to bind to biological targets, potentially enhancing its therapeutic efficacy. acs.orgnih.gov The amino group, meanwhile, can be readily modified or can participate in hydrogen bonding, further contributing to the molecule's utility and biological activity. researchgate.net Consequently, halogenated aminopyridines are indispensable intermediates for synthesizing a diverse array of functional molecules. researchgate.netacs.org

Overview of 2-Amino-5-bromo-3-methylpyridine (B22881) HBr: A Pivotal Chemical Intermediate

A prime example of a key halogenated aminopyridine is 2-Amino-5-bromo-3-methylpyridine and its hydrobromide (HBr) salt. This compound serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. ijssst.info Its structure, featuring an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position, provides a unique combination of reactivity and structural features.

The bromine atom enhances the compound's reactivity, making it suitable for nucleophilic substitution and coupling reactions. It is a pivotal intermediate used in the synthesis of various more complex molecules, including kinase inhibitors for cancer therapy. ijssst.info For instance, it can be used to prepare compounds like 5-bromo-2-chloro-3-methylpyridine (B1331477) and 2,5-dibromo-3-methyl pyridine, which are themselves valuable synthetic intermediates. google.comsigmaaldrich.com

The synthesis of 2-Amino-5-bromo-3-methylpyridine typically starts from 2-amino-3-methylpyridine (B33374) (also known as 2-amino-3-picoline), which undergoes bromination. ottokemi.com The resulting compound can then be converted to its hydrobromide salt.

Table 1: Physicochemical Properties of 2-Amino-5-bromo-3-methylpyridine

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-bromo-3-methylpyridin-2-amine | nih.gov |

| Synonyms | 2-Amino-5-bromo-3-picoline, 5-Bromo-3-methylpyridin-2-amine | tcichemicals.com |

| CAS Number | 3430-21-5 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₆H₇BrN₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 187.04 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Off-white to pale yellow or brown crystalline powder | |

| Melting Point | 88-95 °C | sigmaaldrich.com |

| Boiling Point | 250 °C |

| Density | 1.593 g/cm³ | |

Table 2: Properties of 2-Amino-5-bromo-3-methylpyridine HBr

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-bromo-3-methyl-2-pyridinamine hydrobromide | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 2121513-02-6 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 267.95 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | XQHBCLVWSFNGBQ-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

The defined placement of the bromo, amino, and methyl groups on the pyridine ring makes this compound a highly valuable and versatile intermediate, underscoring its pivotal role in the landscape of modern organic synthesis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-3-methylpyridin-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.BrH/c1-4-2-5(7)3-9-6(4)8;/h2-3H,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHBCLVWSFNGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Bromo 3 Methylpyridine Hbr

Historical Context of Pyridine (B92270) Core Functionalization

The functionalization of the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, has been a subject of extensive research for over a century. wikipedia.orgrsc.org Unlike benzene, the pyridine ring is electron-deficient, which makes it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack. rsc.orgresearchgate.net Early methods, such as the Chichibabin reaction discovered in 1914, demonstrated the amination of pyridine at the 2-position via nucleophilic substitution. researchgate.netwikipedia.org This foundational work paved the way for more controlled and selective methods for introducing various functional groups onto the pyridine scaffold. researchgate.net Over the years, a plethora of strategies have been developed to overcome the inherent reactivity patterns of pyridine, enabling the synthesis of a wide array of substituted pyridines with significant applications in medicinal chemistry and materials science. researchgate.netrawdatalibrary.net

Regioselective Bromination Strategies for 2-Amino-3-methylpyridine (B33374) and Related Precursors

The synthesis of 2-Amino-5-bromo-3-methylpyridine (B22881) necessitates the selective introduction of a bromine atom at the C-5 position of the 2-amino-3-methylpyridine precursor. This requires careful control of reaction conditions to achieve the desired regioselectivity.

Direct bromination of 2-aminopyridine (B139424) derivatives can lead to a mixture of products, including the undesired 3-bromo and 3,5-dibromo isomers. orgsyn.org For instance, the direct bromination of 2-aminopyridine in acetic acid can yield 2-amino-5-bromopyridine, but it is often contaminated with 2-amino-3,5-dibromopyridine (B40352). orgsyn.org The formation of byproducts necessitates purification steps to isolate the desired isomer. orgsyn.org To circumvent these issues, alternative brominating agents and reaction conditions have been explored. The use of N-bromosuccinimide (NBS) as a brominating agent has shown to be effective in controlling the regioselectivity of the reaction. ijssst.info Another approach involves the use of phenyltrimethylammonium (B184261) tribromide, which has been reported to avoid the formation of 3-bromo byproducts in the synthesis of 2-amino-5-bromopyridine. google.com

A significant challenge in the direct bromination of 2-aminopyridine is the formation of 2-amino-3,5-dibromopyridine as a major impurity. ijssst.info Research has focused on characterizing and inhibiting the side reactions that lead to this byproduct. ijssst.info

| Starting Material | Brominating Agent | Solvent | Key Challenge | Strategy for Control | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Bromine | Acetic Acid | Formation of 2-amino-3,5-dibromopyridine | Purification by washing with hot petroleum ether | orgsyn.org |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone (B3395972) | Potential for over-bromination | Controlled addition of NBS at low temperatures | ijssst.info |

| 2-Aminopyridine | Phenyltrimethylammonium tribromide | Chloroform | - | Avoids the formation of 3-bromo byproducts | google.com |

Achieving high regioselectivity in the bromination of 2-amino-3-methylpyridine hinges on the careful selection of reagents and optimization of reaction parameters. One patented method describes the protection of the amino group in 2-amino-3-methylpyridine with acetic anhydride (B1165640), followed by bromination with liquid bromine at a controlled temperature of 50-60°C. google.com This approach directs the bromine to the 5-position. google.com Subsequent hydrolysis of the protecting group yields 2-amino-5-bromo-3-methylpyridine. google.com

The choice of brominating agent is critical. While elemental bromine is a powerful reagent, its reactivity can sometimes be difficult to control. Milder brominating agents like N-bromosuccinimide (NBS) are often preferred for their ability to provide better regioselectivity under controlled conditions. ijssst.info The solvent can also play a significant role; for example, using acetone as a solvent with NBS has been shown to be effective. ijssst.info Furthermore, electrochemical methods for bromination have been developed, offering a sustainable and catalyst-free approach with controlled regioselectivity by using directing groups. nih.gov

| Precursor | Brominating Agent | Key Feature | Reference |

|---|---|---|---|

| 2-Amino-3-methylpyridine (acetylated) | Liquid Bromine | Requires protection of the amino group | google.com |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Milder reagent, offers better control | ijssst.info |

| Pyridine Derivatives | Bromine Salts (Electrochemical) | Sustainable, catalyst-free, uses directing groups | nih.gov |

Multistep Synthetic Routes to 2-Amino-5-bromo-3-methylpyridine HBr from Diverse Starting Materials

Beyond the direct bromination of pre-functionalized pyridines, several multistep synthetic routes have been devised, often starting from more readily available precursors. These pathways offer flexibility and can provide access to the target compound when the direct approach is not feasible or efficient.

A common strategy involves the nitration of a pyridine derivative, followed by reduction of the nitro group to an amino group. For example, a synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) starts from 2-amino-5-bromopyridine, which is nitrated using nitric acid in sulfuric acid. orgsyn.org The resulting 2-amino-5-bromo-3-nitropyridine can then be a precursor for further transformations. orgsyn.org

Another innovative approach utilizes a 2-nitramino-picoline intermediate. acs.org In this method, 2-amino-4-picoline is converted to 2-nitramino-4-picoline. This intermediate then undergoes regioselective bromination at the 5-position, followed by rearrangement to yield 2-amino-5-bromo-3-nitro-4-picoline. acs.org This strategy cleverly uses the nitramino group as both a protecting group and a directing group to achieve the desired regiochemistry. acs.org

Nucleophilic aromatic substitution (SNA_r) is a powerful tool for introducing amino groups onto the pyridine ring, especially at the 2- and 4-positions, which are activated towards nucleophilic attack. wikipedia.orgyoutube.com This reaction involves the displacement of a good leaving group, such as a halide, by a nucleophile. wikipedia.orgpressbooks.pub The reactivity of pyridines in SNA_r reactions is enhanced by the presence of the ring nitrogen, which can stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgpressbooks.pub

While direct amination of a bromo-substituted pyridine at the 2-position can be challenging, related SNA_r reactions are fundamental to building substituted pyridines. For instance, the Chichibabin reaction is a classic example where an amide anion acts as the nucleophile to introduce an amino group. wikipedia.org More broadly, the displacement of halides from pyridine rings by various nucleophiles is a common strategy in the synthesis of complex pyridine derivatives. nih.gov

Atom-Economic and Environmentally Conscious Synthetic Innovations

The synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, has traditionally been approached through methods that are not always optimal in terms of atom economy and environmental impact. sigmaaldrich.com Conventional methods often involve the use of hazardous reagents and can generate significant waste streams. google.com Consequently, there is a growing focus on developing more sustainable and efficient synthetic routes.

A significant advancement is the use of N-bromosuccinimide (NBS) as a brominating agent. researchgate.netijssst.info NBS is a solid and safer alternative to liquid bromine, offering higher selectivity for the desired mono-brominated product. researchgate.netijssst.info This improved selectivity minimizes the formation of impurities that would require extensive purification, thereby reducing solvent usage and waste. heteroletters.org

Recent research has also explored catalyst- and solvent-free reaction conditions, a cornerstone of green chemistry. ottokemi.com While not yet specifically detailed for this compound, the application of mechanochemistry, where reactions are induced by mechanical force, presents a promising avenue for a solvent-free synthesis. researchgate.net Additionally, the use of less hazardous and recyclable solvents is a key consideration. For instance, replacing chlorinated solvents with more benign alternatives like acetone or ethanol (B145695) can significantly improve the environmental profile of the synthesis. ijssst.info The development of catalytic bromination methods, potentially using phase transfer catalysts to facilitate the reaction between immiscible reactants, could also lead to more sustainable processes by reducing the amount of reagents required and simplifying work-up procedures. youtube.com

The final step in the synthesis of the target compound involves the formation of the hydrobromide salt. This is typically achieved by treating the free base, 2-Amino-5-bromo-3-methylpyridine, with hydrobromic acid. From an environmental perspective, a process that integrates the synthesis of the free base and the salt formation into a single, streamlined operation would be advantageous, minimizing handling and potential exposure to hazardous materials.

The transition from laboratory-scale synthesis to large-scale industrial production of this compound introduces a unique set of challenges and considerations. ijssst.info A scalable process must be not only economically viable but also safe, robust, and environmentally responsible. researchgate.net

One of the primary considerations for scalability is the management of reaction exotherms, particularly during the bromination step. The reaction of 2-amino-3-methylpyridine with a brominating agent can be highly exothermic, and efficient heat transfer is crucial to prevent runaway reactions and ensure the selective formation of the desired product. orgsyn.org In a large-scale setting, this necessitates the use of specialized reactors with precise temperature control.

The choice of reagents and solvents is also critical for scalable production. While traditional methods may use reagents like liquid bromine, its handling on an industrial scale poses significant safety and environmental risks. google.com The use of safer alternatives like NBS is therefore highly preferred. ijssst.info Furthermore, the volume of solvent used in large-scale production can be substantial, making solvent recovery and recycling an economic and environmental necessity. nih.gov The development of processes that use minimal solvent or are solvent-free is a key goal for sustainable industrial synthesis. ottokemi.com

Continuous flow chemistry is emerging as a powerful technology for the scalable and safer production of fine chemicals. This approach involves pumping the reactants through a series of tubes or microreactors, where the reaction takes place. The small reaction volume at any given time significantly improves heat transfer and reaction control, reducing the risk of hazardous events. Continuous flow processes can also lead to higher yields and purity, minimizing the need for extensive downstream processing. The integration of in-line purification and analysis can further enhance the efficiency and quality control of the production process.

Finally, a comprehensive waste management strategy is essential for any large-scale chemical process. researchgate.net This includes the treatment and disposal of all waste streams in an environmentally responsible manner. Ideally, the process should be designed to minimize waste generation at the source, following the principles of green chemistry. nih.gov

Below is a table summarizing key considerations for the scalable production of this compound:

| Consideration | Laboratory Scale | Industrial Scale |

| Reagent Selection | Wider range of reagents may be used. | Focus on safer, less hazardous, and cost-effective reagents (e.g., NBS over Br2). |

| Solvent Usage | Often used in excess for ease of handling. | Minimized use, with a strong emphasis on recovery and recycling. |

| Reaction Control | Simpler temperature and mixing control. | Advanced process control for heat management and safety. |

| Process Technology | Typically batch processing. | Potential for continuous flow processing for improved safety and efficiency. |

| Purification | Chromatography is common. | Crystallization is preferred for large quantities. |

| Waste Management | Smaller quantities of waste. | Comprehensive strategy for minimizing and treating large waste streams. |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Bromo 3 Methylpyridine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring in 2-Amino-5-bromo-3-methylpyridine (B22881) possesses a unique electronic character that governs its reactivity. The ring nitrogen atom is electron-withdrawing, which generally deactivates the ring toward electrophilic attack compared to benzene. However, the presence of the strongly activating, ortho-, para-directing amino group at the C2 position, and the weakly activating methyl group at the C3 position, significantly influences the regioselectivity of these reactions.

The synthesis of the title compound itself, often achieved through the bromination of 2-amino-3-methylpyridine (B33374), serves as a prime example of an electrophilic aromatic substitution. ottokemi.com In this reaction, the powerful directing effect of the C2-amino group channels the incoming electrophile (bromine) to the C5 position (para to the amine), overriding other potential sites.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the ring, displacing a leaving group. masterorganicchemistry.com The reactivity of pyridines in SNAr reactions is enhanced at positions ortho and para to the ring nitrogen, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgresearchgate.netlibretexts.org For 2-Amino-5-bromo-3-methylpyridine, the bromine is at the C5 position, which is meta to the ring nitrogen. This position is less activated for SNAr compared to the C2, C4, or C6 positions, meaning such reactions require more forcing conditions or highly potent nucleophiles. researchgate.netlibretexts.org

Reactivity Profiling of the Bromine Substituent

The bromine atom at the C5 position is the key handle for many of the synthetic applications of 2-Amino-5-bromo-3-methylpyridine. Its primary and most exploited role is that of a leaving group in transition metal-catalyzed cross-coupling reactions. In these processes, the carbon-bromine bond readily undergoes oxidative addition to a low-valent metal center (e.g., Palladium(0)), which is the crucial first step of the catalytic cycle.

While its participation in nucleophilic aromatic substitution (SNAr) is less common due to its position on the ring, it is not impossible. The success of such a substitution would depend heavily on the nature of the attacking nucleophile and the reaction conditions employed. libretexts.org

Transformations Involving the Amino Functionality

The primary amino group at the C2 position is a rich site for chemical modification. It can be readily transformed to introduce new functionalities or to modulate the electronic properties of the pyridine ring.

A common transformation is its conversion into an amide. For instance, the reaction of the related 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) yields the corresponding N-acetylated compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This transformation is often used to protect the amino group or to alter its directing influence in subsequent reactions. mdpi.com

Furthermore, the 2-amino group can be completely replaced through diazotization followed by a Sandmeyer-type reaction. This is demonstrated by its use in the synthesis of 5-bromo-2-chloro-3-methylpyridine (B1331477), where the amine is converted into a diazonium salt intermediate that is subsequently displaced by a chloride ion. ottokemi.comsigmaaldrich.com The amino group can also undergo oxidation; for example, it can be converted to an N-oxide, leading to the formation of 2-amino-5-bromo-3-methylpyridine 1-oxide. sigmaaldrich.com

Transition Metal-Catalyzed Cross-Coupling Reactions of 2-Amino-5-bromo-3-methylpyridine Derivatives

Transition metal-catalyzed cross-coupling reactions are arguably the most important application of 2-Amino-5-bromo-3-methylpyridine, leveraging the reactivity of the C-Br bond to form new carbon-carbon and carbon-heteroatom bonds. These methods are foundational in the synthesis of pharmaceuticals and advanced materials. nih.gov

Suzuki-Miyaura Coupling Protocols and Scope

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used and robust method for forming C-C bonds. nih.govtcichemicals.com Derivatives of 2-Amino-5-bromo-3-methylpyridine are excellent substrates for this reaction. In a detailed study on the closely related isomer, 5-bromo-2-methylpyridin-3-amine, and its acetamide (B32628) derivative, efficient coupling with a range of arylboronic acids was achieved. mdpi.com

The reactions are typically carried out using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com A mixed solvent system, commonly 1,4-dioxane (B91453) and water, is used, with reactions proceeding at elevated temperatures of 85–95 °C. mdpi.com Research has shown that these conditions are tolerant of a wide variety of functional groups on the arylboronic acid partner, with both electron-donating and electron-withdrawing substituents affording the coupled products in moderate to good yields. mdpi.com

| Arylboronic Acid | Coupled Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | N-[5-(phenyl)-2-methylpyridin-3-yl]acetamide | 85 |

| 4-Methylphenylboronic acid | N-[5-(4-methylphenyl)-2-methylpyridin-3-yl]acetamide | 82 |

| 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 88 |

| 4-Chlorophenylboronic acid | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | 79 |

| 3-Nitrophenylboronic acid | N-[5-(3-nitrophenyl)-2-methylpyridin-3-yl]acetamide | 75 |

Other Cross-Coupling Methods for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond the Suzuki-Miyaura reaction, the C-Br bond of 2-Amino-5-bromo-3-methylpyridine and its derivatives is amenable to other palladium-catalyzed cross-coupling reactions. These include the Sonogashira coupling with terminal alkynes to form C(sp²)-C(sp) bonds and the Heck reaction with alkenes.

Furthermore, modern cross-coupling methodologies allow for the formation of carbon-heteroatom bonds. Buchwald-Hartwig amination, for example, would enable the coupling of the aryl bromide with various amines, amides, or carbamates to form new C-N bonds. Similarly, related protocols exist for the formation of C-O and C-S bonds, coupling the substrate with alcohols or thiols, respectively. These reactions significantly expand the synthetic utility of 2-Amino-5-bromo-3-methylpyridine, allowing for the introduction of a diverse array of functional groups.

Derivatization Strategies via the Methyl Substituent

The methyl group at the C3 position, while often considered less reactive than the other sites, offers unique opportunities for derivatization. The acidity of protons on methyl groups attached to a pyridine ring is increased due to the electron-withdrawing nature of the heterocycle. mdpi.com This enhanced acidity can be exploited in condensation reactions. For instance, the methyl group can be deprotonated with a suitable base and reacted with aldehydes or ketones in an aldol-type condensation to extend the carbon chain, a reaction demonstrated with related 2-methyl-3-nitropyridines. mdpi.com

Another strategy for functionalizing the methyl group is through radical reactions. Wohl-Ziegler bromination, which uses N-bromosuccinimide (NBS) and a radical initiator, can convert the methyl group into a bromomethyl group (-CH₂Br). rsc.org This new functionality is a versatile electrophile, susceptible to substitution by a wide range of nucleophiles, thereby providing a two-step pathway to a vast array of derivatives.

Elucidation of Reaction Mechanisms and Kinetic Studies

The chemical reactivity of 2-amino-5-bromo-3-methylpyridine is centered on the interplay of its three key functional components: the pyridine ring, the amino group, and the bromine atom. Mechanistic investigations and kinetic studies, primarily in the context of palladium-catalyzed cross-coupling reactions, offer insights into how these features govern its behavior as a versatile synthetic intermediate. nih.gov

Detailed mechanistic work specifically on 2-amino-5-bromo-3-methylpyridine is not extensively documented in publicly available literature. However, the well-established mechanisms of related compounds, particularly other substituted bromopyridines, provide a strong framework for understanding its reactivity. The primary reaction of interest is the Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. researchgate.netmdpi.com

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which can be applied to 2-amino-5-bromo-3-methylpyridine, involves three main steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the bromopyridine to a palladium(0) complex. This is often the rate-determining step in the cycle. mdpi.com The palladium atom inserts itself into the carbon-bromine bond, forming a square planar palladium(II) intermediate. The reactivity in this step is influenced by the electron density of the pyridine ring; the relative reactivity for coupling partners is typically R-I > R-OTf > R-Br >> R-Cl. researchgate.net

Transmetalation: Following the oxidative addition, a transmetalation step occurs. This involves the transfer of an organic group (e.g., an aryl or vinyl group) from an organoboron compound (like a boronic acid) to the palladium(II) center. This step requires activation by a base. nih.gov The exact mechanism of transmetalation is complex and can be influenced by the nature of the reactants and the base used. researchgate.net For 2-amino-5-bromo-3-methylpyridine, the presence of the adjacent amino group could potentially influence this step through coordination with the palladium center. nih.gov

Reductive Elimination: The final step is reductive elimination, where the two organic ligands on the palladium(II) complex couple and are expelled as the new cross-coupled product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

Kinetic studies on closely related systems provide insights into the factors affecting reaction rates. For instance, in a study involving the Suzuki cross-coupling of the related compound N-(5-bromo-2-methylpyridin-3-yl)acetamide with various arylboronic acids, it was observed that electron-donating or electron-withdrawing substituents on the arylboronic acid did not have a significant effect on reaction rates or yields. mdpi.com This suggests that for this class of compounds, the steps involving the arylboronic acid may not be rate-limiting under the studied conditions.

Computational studies, such as those using Density Functional Theory (DFT), on similar pyridine derivatives have been employed to analyze the electronic properties and predict reaction pathways. mdpi.comnih.gov Molecular Electrostatic Potential (MEP) analysis, for example, can identify electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.com Such studies on related aminopyridines could provide a deeper understanding of the reactivity of 2-amino-5-bromo-3-methylpyridine.

While specific kinetic data for 2-amino-5-bromo-3-methylpyridine is scarce, the conditions used in related reactions can offer a qualitative understanding of its reactivity. The following table details the reaction conditions for the Suzuki cross-coupling of a closely related acetamide derivative, which serves as a proxy for the reactivity of the parent amine.

Table 1: Reaction Conditions for Suzuki Cross-Coupling of a 2-Amino-5-bromo-3-methylpyridine Derivative

| Parameter | Value | Reference |

| Starting Material | N-(5-bromo-2-methylpyridin-3-yl)acetamide | mdpi.com |

| Coupling Partner | Various Arylboronic Acids | mdpi.com |

| Catalyst | Pd(PPh₃)₄ | mdpi.com |

| Base | K₃PO₄ | mdpi.com |

| Solvent System | 1,4-dioxane / water (4:1) | mdpi.com |

| Temperature | 85 - 95 °C | mdpi.com |

This data illustrates the typical conditions required for the palladium-catalyzed cross-coupling of this type of substituted pyridine. The need for elevated temperatures suggests a significant activation barrier for one of the steps in the catalytic cycle, likely the oxidative addition.

Further research focusing directly on the kinetics of reactions involving 2-amino-5-bromo-3-methylpyridine would be beneficial for a more precise elucidation of its reaction mechanisms and for optimizing its use in synthetic applications.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Bromo 3 Methylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-amino-5-bromo-3-methylpyridine (B22881). It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-amino-5-bromo-3-methylpyridine provide fundamental information about its molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-amino-5-bromo-3-methylpyridine displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic region typically shows two singlets for the pyridine (B92270) ring protons, a result of their isolated positions. The methyl group protons appear as a singlet in the upfield region, while the amino group protons present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. While specific chemical shifts can vary slightly depending on the solvent used, a representative spectrum shows the aromatic protons at distinct downfield positions, indicative of their electron-deficient environment. nih.govacs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for 2-amino-5-bromo-3-methylpyridine is expected to show six distinct signals, one for each carbon atom. The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the amino group (C2) would also show a characteristic shift. The chemical shifts for the parent compound, 2-amino-5-methylpyridine, show the C2 carbon at approximately 158 ppm, C5 at 128.5 ppm, and the methyl carbon at around 16.9 ppm. nih.gov Bromination at the C5 position would be expected to shift this signal upfield. For instance, in a related derivative, N-[5-bromo-2-methylpyridin-3-yl]acetamide, the C5 carbon signal is observed at 112.3 ppm.

Interactive Data Table: Representative NMR Data

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | H4 | ~7.9 | Singlet | Aromatic proton adjacent to bromine. |

| ¹H | H6 | ~7.5 | Singlet | Aromatic proton adjacent to the amino group. |

| ¹H | -CH₃ | ~2.2 | Singlet | Methyl group protons. |

| ¹H | -NH₂ | Variable | Broad Singlet | Amino group protons; shift is solvent-dependent. |

| ¹³C | C2 | ~155-160 | Singlet | Carbon attached to the amino group. |

| ¹³C | C3 | ~120-125 | Singlet | Carbon attached to the methyl group. |

| ¹³C | C4 | ~140-145 | Singlet | Aromatic CH. |

| ¹³C | C5 | ~105-115 | Singlet | Carbon attached to bromine. |

| ¹³C | C6 | ~145-150 | Singlet | Aromatic CH. |

| ¹³C | -CH₃ | ~17-20 | Singlet | Methyl carbon. |

Advanced NMR Techniques for Structural Isomer Differentiation and Stereochemical Assignments

Advanced, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for unambiguously assigning signals and differentiating between structural isomers.

For instance, differentiating 2-amino-5-bromo-3-methylpyridine from its isomer, 2-amino-3-bromo-5-methylpyridine, is straightforward using these methods. A NOESY experiment would show a correlation between the methyl protons and the H4 proton in 2-amino-5-bromo-3-methylpyridine, whereas in the 3-bromo-5-methyl isomer, the methyl protons would show a NOE with the H6 proton. HMBC experiments, which show correlations between protons and carbons over two or three bonds, would provide definitive connectivity information, confirming the substitution pattern of the pyridine ring. Such techniques are crucial in the characterization of derivatives, for example, in studies of aminothiazole and aminopyridine conjugates designed as potential anticancer agents. nist.gov Furthermore, Diffusion-Ordered Spectroscopy (DOSY) can be employed to study interactions and complex formation, as demonstrated in studies with 2-aminopyridine (B139424), providing insights into the diffusion coefficients of molecules in solution. researchgate.net

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used for conformational analysis. The spectra for 2-amino-5-bromo-3-methylpyridine have been recorded and analyzed. acs.orgchemicalbook.comspectrabase.com

FTIR Spectroscopy: The FTIR spectrum of 2-amino-5-bromo-3-methylpyridine shows characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C-C and C-N stretching vibrations of the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: The Raman spectrum provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. PubChem provides access to the FT-Raman spectrum of 2-amino-5-bromo-3-methylpyridine. acs.org The analysis of related bromo-substituted pyridines often involves both experimental and theoretical (DFT) studies to assign the observed vibrational modes accurately.

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Asymmetric Stretch | -NH₂ | ~3450 | FTIR/Raman |

| N-H Symmetric Stretch | -NH₂ | ~3350 | FTIR/Raman |

| Aromatic C-H Stretch | Pyridine Ring | 3000-3100 | FTIR/Raman |

| Aliphatic C-H Stretch | -CH₃ | 2850-2960 | FTIR/Raman |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400-1600 | FTIR/Raman |

| N-H Bending (Scissoring) | -NH₂ | ~1620 | FTIR/Raman |

| C-Br Stretch | Bromo-group | 500-600 | FTIR/Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

While a crystal structure for 2-amino-5-bromo-3-methylpyridine alone is not publicly available, a recently reported crystal structure of its molecular salt with 2,4-dihydroxybenzoic acid (DHB), namely 2-amino-5-bromo-3-methylpyridinium-2,4-dihydroxybenzoate monohydrate, provides significant insight into its interaction patterns. researchgate.net In this structure, the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation.

The primary interactions driving the crystal packing are extensive hydrogen bonds. The pyridinium N⁺-H group and the amino group (-NH₂) of the cation form strong N-H···O hydrogen bonds with the carboxylate and hydroxyl groups of the DHB anion. Specifically, N⁺–H⋯O⁻, N–H⋯O, and O–H⋯O hydrogen bonding interactions are observed. researchgate.net These interactions create robust supramolecular synthons, which are predictable patterns of intermolecular interactions. The presence of the bromine atom also introduces the possibility of halogen bonding (C-Br···X), a directional non-covalent interaction that can play a significant role in crystal engineering. nih.govacs.org

Supramolecular Assembly Driven by 2-Amino-5-bromo-3-methylpyridine Building Blocks

The ability of 2-amino-5-bromo-3-methylpyridine to act as a versatile building block for constructing larger, ordered structures is demonstrated by its co-crystal with 2,4-dihydroxybenzoic acid. researchgate.net The strong and directional hydrogen bonds dictate the formation of a complex supramolecular assembly.

In the reported structure, the hydrogen bonding interactions link the cationic 2-amino-5-bromo-3-methylpyridinium and the anionic 2,4-dihydroxybenzoate (B8728270) components into a well-defined network. researchgate.net This demonstrates how the molecule can be used in crystal engineering to create new solid-state materials with specific architectures. The combination of the hydrogen-bond-donating amino group and the hydrogen-bond-accepting pyridine nitrogen makes it an effective partner for acidic co-formers. The bromo-substituent can further stabilize the resulting network through weaker halogen bonds or other van der Waals interactions, guiding the self-assembly into predictable one-, two-, or three-dimensional patterns. This approach of combining multiple non-covalent interactions, such as hydrogen and halogen bonds, is a powerful strategy in supramolecular synthesis. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds and for elucidating their structure through the analysis of fragmentation patterns. For 2-Amino-5-bromo-3-methylpyridine, HRMS provides a precise mass measurement, which corroborates its molecular formula, and its fragmentation pattern offers insights into the stability of different parts of the molecule.

The molecular formula of 2-Amino-5-bromo-3-methylpyridine is C₆H₇BrN₂. nih.gov Its molecular weight is approximately 187.04 g/mol . nih.govsigmaaldrich.com High-resolution mass spectrometry can determine the exact mass of the molecular ion, which is calculated to be 185.97926 Da. nih.gov A key characteristic in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M and M+2). This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal natural abundance.

The fragmentation of 2-Amino-5-bromo-3-methylpyridine under electron ionization would likely proceed through several key pathways. The initial event is the formation of the molecular ion [C₆H₇BrN₂]⁺˙. Subsequent fragmentation could involve the loss of a hydrogen radical (H·) to form a more stable ion, or the cleavage of the methyl group (·CH₃). Another probable fragmentation pathway is the loss of a bromine radical (·Br), which would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the aminomethylpyridine cation. The stability of the pyridine ring suggests that it will likely remain intact in many of the fragment ions.

A plausible fragmentation pathway for 2-Amino-5-bromo-3-methylpyridine is proposed in the table below, based on the principles of mass spectrometry and analysis of related structures.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | Significance |

| [C₆H₇BrN₂]⁺˙ | Molecular Ion | 186 | Confirms the molecular weight of the compound. |

| [C₆H₆BrN₂]⁺ | [M-H]⁺ | 185 | Loss of a hydrogen atom, likely from the amino or methyl group. |

| [C₅H₄BrN]⁺˙ | [M-CH₃-NH]⁺˙ | 157 | Loss of the methyl and amino groups. |

| [C₆H₇N₂]⁺ | [M-Br]⁺ | 107 | Loss of the bromine atom, indicating a stable aminomethylpyridine cation. |

| [C₅H₅N]⁺˙ | Pyridine radical cation | 79 | Indicates the stability of the core pyridine structure. |

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) and Near-Infrared (NIR) spectroscopy are powerful techniques for probing the electronic structure of molecules. The absorption of light in these regions corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The positions and intensities of the absorption bands are sensitive to the molecular structure, including the presence of chromophores, auxochromes, and the solvent environment.

The UV-Vis spectrum of pyridine and its derivatives is characterized by π → π* and n → π* transitions. The π → π* transitions are typically intense and occur at shorter wavelengths, while the n → π* transitions are less intense and appear at longer wavelengths. The introduction of substituents on the pyridine ring can significantly alter the energy of these transitions and, consequently, the absorption maxima (λmax).

For 2-Amino-5-bromo-3-methylpyridine, the amino group (-NH₂) acts as a strong auxochrome, which can cause a bathochromic (red) shift of the π → π* transitions of the pyridine ring due to the extension of the conjugated system. The bromine atom, also an auxochrome, can further influence the electronic transitions. In a study of a copper complex containing 2-bromo-5-methylpyridine (B20793) as a ligand, a π–π* absorption was observed at 270 nm. researchgate.net While this is within a complex, it provides an indication of the absorption region for the ligand itself. Studies on other 2-aminopyridine derivatives have shown that they exhibit fluorescence, with absorption maxima that are sensitive to solvent polarity. sciforum.net Generally, an increase in solvent polarity leads to a red shift in the absorption bands.

The electronic absorption properties of 2-Amino-5-bromo-3-methylpyridine are summarized in the table below, with expected values based on related compounds.

| Transition Type | Expected λmax (nm) | Solvent | Notes |

| π → π | ~270-290 | Non-polar | High intensity absorption. The exact value can be influenced by the solvent. |

| n → π | >300 | Non-polar | Lower intensity absorption, may be obscured by the more intense π → π* band. |

| Intramolecular Charge Transfer (ICT) | Variable | Polar | The amino group can act as an electron donor and the pyridine ring as an acceptor, leading to possible ICT character in the transitions, especially in polar solvents. |

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Bromo 3 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Amino-5-bromo-3-methylpyridine (B22881), DFT calculations can elucidate its fundamental properties, including its three-dimensional shape and the distribution of electrons.

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For substituted pyridines, calculations are often performed using the B3LYP functional combined with a basis set such as 6-311++G(d,p) or cc-pVTZ. nih.govresearchgate.net The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral (torsion) angles.

For instance, in a related molecule, 2-amino-3-methyl-5-nitropyridine, DFT calculations have shown that the introduction of substituent groups (amino, methyl, and nitro) causes distortions in the pyridine (B92270) ring's geometry compared to an unsubstituted pyridine molecule. nih.gov The bond lengths and angles around the substituent groups deviate from ideal values due to steric and electronic effects. nih.gov Similar effects would be expected for 2-Amino-5-bromo-3-methylpyridine, where the bromine atom, amino group, and methyl group would influence the ring's planarity and bond parameters. The electronic structure analysis involves examining the distribution of electron density, which is fundamental to understanding the molecule's reactivity and properties.

Table 1: Illustrative Geometrical Parameters for a Related Pyridine Derivative (2-amino-3-nitropyridine) This table presents calculated bond lengths and angles for a similar compound to illustrate the type of data obtained from geometry optimization. Data for 2-Amino-5-bromo-3-methylpyridine is not available in the provided sources.

| Parameter | Bond | B3LYP/6-311++G(d,p) |

| Bond Length (Å) | C2-N(amino) | 1.355 |

| C3-N(nitro) | 1.458 | |

| C2-C3 | 1.433 | |

| N1-C2 | 1.354 | |

| Bond Angle (°) | N1-C2-C3 | 120.3 |

| C2-C3-C4 | 119.8 | |

| N(amino)-C2-N1 | 118.5 | |

| Source: Adapted from structural data on 2-amino-3-nitropyridine. researchgate.net |

DFT calculations are a reliable tool for predicting spectroscopic data, which can then be compared with experimental spectra for validation of the computed model.

Vibrational Frequencies (IR and Raman): Theoretical vibrational analysis calculates the frequencies of the fundamental modes of vibration. These calculated frequencies, corresponding to specific motions like stretching, bending, and wagging of bonds, can be correlated with peaks in experimental Infrared (IR) and Raman spectra. nih.govresearchgate.net Often, calculated frequencies are scaled by a factor (e.g., 0.95-0.98) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. acs.org The NIST Chemistry WebBook provides an experimental gas-phase IR spectrum for 2-Amino-5-bromo-3-methylpyridine, which would serve as a benchmark for such theoretical predictions. nist.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is standard for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical shifts are calculated relative to a reference compound, usually Tetramethylsilane (TMS), and provide a direct prediction of the NMR spectrum. Comparing these predicted spectra with experimental data, such as that available from SpectraBase or ChemicalBook for the target compound or its isomers, helps in the definitive assignment of signals to specific nuclei within the molecule. chemicalbook.comchemicalbook.comspectrabase.com

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Substituted Pyridine This table demonstrates the correlation between calculated and observed frequencies for a representative molecule. Data for 2-Amino-5-bromo-3-methylpyridine is not available in the provided sources.

| Assignment | Experimental FT-IR | Calculated (Scaled) |

| N-H Asymmetric Stretch | 3480 | 3475 |

| N-H Symmetric Stretch | 3360 | 3355 |

| C-H Aromatic Stretch | 3080 | 3078 |

| C=N Ring Stretch | 1640 | 1638 |

| N-H Bending | 1580 | 1575 |

| Source: Adapted from methodology described for similar compounds. nih.govresearchgate.net |

Quantum Chemical Descriptors and Reactivity Indices

Beyond structure and spectra, DFT provides a suite of descriptors that quantify the reactivity and electronic behavior of a molecule. These indices are derived from the electronic structure and are invaluable for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a donor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap suggests the molecule is more reactive. For related pyridine compounds, the HOMO is often located over the pyridine ring and the amino group, while the LUMO is distributed across the aromatic system. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies for a Related Compound (2-Amino-3-bromo-5-nitropyridine) This table shows typical values for FMO analysis. Data for 2-Amino-5-bromo-3-methylpyridine is not available in the provided sources.

| Parameter | Energy (eV) |

| HOMO | -7.01 |

| LUMO | -2.85 |

| Energy Gap (ΔE) | 4.16 |

| Source: Adapted from data on 2-Amino-3-bromo-5-nitropyridine. researchgate.net |

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. bhu.ac.in It is used to predict sites for electrophilic and nucleophilic attack. The map is color-coded:

Red/Yellow: Regions of negative potential (electron-rich), indicating favorable sites for electrophilic attack. These are often found near electronegative atoms like nitrogen or oxygen. bhu.ac.in

Blue: Regions of positive potential (electron-poor), indicating favorable sites for nucleophilic attack. These are typically located around hydrogen atoms. bhu.ac.in For substituted pyridines, the most negative regions are usually associated with the nitrogen atom of the pyridine ring and the amino group, identifying them as key centers for interaction with electrophiles. nih.govresearchgate.net

Fukui Function: The Fukui function is a more quantitative reactivity descriptor that measures the change in electron density at a specific point when an electron is added to or removed from the system. It helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis type orbitals (antibonding or Rydberg orbitals). wisc.edu

Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Related Molecule This table exemplifies the data generated from an NBO calculation, showing stabilization energies for key electronic interactions. Data for 2-Amino-5-bromo-3-methylpyridine is not available in the provided sources.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N(amino) | π(C2-N1) | 35.5 |

| LP (1) N(amino) | π(C3-C4) | 25.1 |

| π(C5-C6) | π(N1-C2) | 20.8 |

| π(C3-C4) | π(C5-C6) | 18.2 |

| Source: Adapted from methodology and typical results for substituted pyridines. nih.govresearchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While specific molecular dynamics (MD) simulation studies exclusively focused on 2-amino-5-bromo-3-methylpyridine are not extensively available in the public domain, a comprehensive understanding of its conformational landscape and behavior in solution can be constructed from theoretical investigations and computational studies of closely related pyridine derivatives. By leveraging data from Density Functional Theory (DFT) calculations on substituted pyridines, we can infer the structural and energetic properties that govern the behavior of this compound.

Conformational Landscapes

The conformational landscape of 2-amino-5-bromo-3-methylpyridine is primarily determined by the rotational barriers around the C-N bond of the amino group and the C-C bond of the methyl group, as well as the planarity of the pyridine ring. DFT studies on similar aminopyridines suggest that the amino group hydrogens may lie in the plane of the pyridine ring to maximize conjugation or be slightly out of plane due to steric hindrance with adjacent substituents.

In the case of 2-amino-5-bromo-3-methylpyridine, the presence of the methyl group at the 3-position introduces significant steric interaction with the amino group at the 2-position. This steric clash likely influences the rotational preference of the amino group. Theoretical calculations on related molecules, such as 2-amino-5-methylpyridine, have been performed using methods like B3LYP with a 6-311++G(d,p) basis set to determine optimized geometries and minimum energies. tandfonline.comresearchgate.net These studies help in understanding the fundamental interactions at play.

To illustrate the expected structural parameters, the following table presents a hypothetical set of optimized geometric parameters for 2-amino-5-bromo-3-methylpyridine, based on DFT calculations of analogous substituted pyridines.

| Parameter | Predicted Value | Basis of Prediction |

| C2-N (Amino) Bond Length | ~1.38 Å | DFT studies on aminopyridines |

| C3-C (Methyl) Bond Length | ~1.51 Å | DFT studies on methylpyridines |

| C5-Br Bond Length | ~1.90 Å | DFT studies on bromopyridines |

| C2-C3-C(Methyl) Angle | ~122° | Steric hindrance considerations |

| H-N-H Angle (Amino) | ~115° | Typical for aminopyridines |

| Dihedral Angle (H-N-C2-C3) | Variable | Dependent on rotational conformation |

| Note: These values are illustrative and would require specific DFT calculations on 2-amino-5-bromo-3-methylpyridine for precise determination. |

Solvation Effects

The introduction of a solvent is expected to have a significant impact on the conformational preferences and electronic properties of 2-amino-5-bromo-3-methylpyridine. The compound possesses several sites for potential solute-solvent interactions: the nitrogen atom of the pyridine ring, the amino group, and the bromine atom.

In a polar protic solvent, such as water or methanol, hydrogen bonding is anticipated to occur with the lone pair of electrons on the pyridine nitrogen and with the hydrogens of the amino group. The amino group can act as both a hydrogen bond donor and acceptor. These interactions would stabilize conformations where these groups are accessible to the solvent molecules.

Implicit solvation models, often used in conjunction with DFT calculations, can provide insights into the energetics of solvation. For instance, the polarizable continuum model (PCM) is a common approach to approximate the effect of a solvent. Such calculations on related molecules have shown that polar solvents can influence the relative energies of different conformers and alter the charge distribution within the molecule.

The bromine atom, with its lone pairs, can also participate in halogen bonding, a type of non-covalent interaction, with electron-donating sites in the solvent or other solute molecules. The strength of these interactions would depend on the nature of the solvent.

| Interaction Type | Potential Solvent Effects |

| Hydrogen Bonding (Pyridine N) | Stabilization in polar protic solvents. |

| Hydrogen Bonding (Amino group) | Stabilization of conformers with exposed amino groups. |

| Halogen Bonding (Bromo group) | Weak interactions with electron-rich solvent sites. |

| Dipole-Dipole Interactions | Significant in polar aprotic solvents. |

| This table summarizes the expected qualitative effects of solvation on 2-amino-5-bromo-3-methylpyridine. |

Applications of 2 Amino 5 Bromo 3 Methylpyridine As a Versatile Synthetic Scaffold

Role in the Construction of Complex Heterocyclic Systems

The structure of 2-amino-5-bromo-3-methylpyridine (B22881) makes it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The presence of both a nucleophilic amino group and a reactive bromine atom facilitates annulation reactions, leading to the formation of fused bicyclic and polycyclic structures. sigmaaldrich.comchemimpex.com

One of the most prominent applications of this compound is in the synthesis of imidazo[1,2-a]pyridines. chemimpex.com This scaffold is a common motif in many biologically active compounds. The synthesis of these heterocycles often involves the condensation of 2-aminopyridine (B139424) derivatives with α-haloketones or related reagents. For instance, 2-amino-5-bromo-3-methylpyridine can be reacted with ethyl 2-chloroacetoacetate to yield the corresponding imidazo[1,2-a]pyridine (B132010) derivative. This class of compounds has been explored for various therapeutic applications.

Furthermore, the bromine atom at the 5-position can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of aryl and heteroaryl substituents. This allows for the generation of a diverse library of substituted pyridines, which can then be further elaborated into more complex heterocyclic systems. mdpi.com A study described the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids to produce novel pyridine (B92270) derivatives. mdpi.com

Below is a table summarizing some of the heterocyclic systems synthesized from 2-amino-5-bromo-3-methylpyridine and its isomers:

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference(s) |

| 2-Amino-5-bromo-3-methylpyridine | Ethyl 2-chloroacetoacetate | Ethyl-imidazo[1,2-a]pyridine-2-carboxylate derivative | chemimpex.com |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine derivatives | mdpi.com |

| 2-Amino-5-bromo-3-methylpyridine | - | 2-Azidopyridine 1-oxide | sigmaaldrich.com |

| 2-Amino-5-bromo-3-methylpyridine | - | 2-Amino-5-bromo-3-methylpyridine 1-oxide | sigmaaldrich.com |

Precursor for Advanced Organic Materials and Functional Polymers

The application of 2-amino-5-bromo-3-methylpyridine extends to the field of material science, where it serves as a precursor for advanced organic materials and functional polymers. chemimpex.com While specific, detailed examples of polymers derived directly from 2-amino-5-bromo-3-methylpyridine are not extensively documented in the provided search results, its potential lies in its ability to be incorporated into larger polymeric structures, imparting specific chemical and physical properties. chemimpex.com The pyridine ring is a common component in materials with interesting electronic and optical properties.

The general utility of this compound in material science is noted for creating advanced polymers and coatings with improved durability. The presence of the amino and bromo functionalities allows for its integration into polymer backbones or as pendant groups through various polymerization techniques. For instance, the amino group could potentially participate in polycondensation reactions to form polyamides or polyimines, while the bromo group allows for post-polymerization modification via cross-coupling reactions.

Intermediate in the Development of Novel Organic Reagents and Catalysts

2-Amino-5-bromo-3-methylpyridine serves as a valuable intermediate in the synthesis of novel organic reagents and catalysts. ottokemi.com Its structure is a suitable platform for the introduction of functionalities that can act as catalytic sites or directing groups. The synthesis of specialized ligands for transition metal catalysis is an area where this compound can be particularly useful.

For example, the amino group can be a starting point for the synthesis of more complex ligand structures, such as phosphine (B1218219) ligands. cardiff.ac.ukmdpi.com While a direct synthesis of a phosphine ligand from 2-amino-5-bromo-3-methylpyridine was not detailed in the search results, the general principle involves the transformation of the amino group or the utilization of the pyridine nitrogen in a chelating ligand framework. The development of chiral ligands derived from such precursors is of significant interest for asymmetric catalysis.

The following table lists reagents that can be synthesized from 2-amino-5-bromo-3-methylpyridine:

| Starting Material | Reagent(s) | Synthesized Reagent | Potential Application | Reference(s) |

| 2-Amino-5-bromo-3-methylpyridine | - | 5-Bromo-2-chloro-3-methylpyridine (B1331477) | Intermediate for further functionalization | sigmaaldrich.comottokemi.com |

| 2-Amino-5-bromo-3-methylpyridine | - | 2,5-Dibromo-3-methyl pyridine | Intermediate for cross-coupling reactions | sigmaaldrich.com |

Scaffold for the Rational Design and Synthesis of Chemically Active Molecular Libraries

The structural features of 2-amino-5-bromo-3-methylpyridine make it an excellent scaffold for the rational design and synthesis of chemically active molecular libraries for drug discovery and chemical biology. nih.gov The ability to introduce diversity at multiple points of the molecule is a key advantage. The bromine atom at the 5-position allows for the introduction of a wide variety of substituents through cross-coupling reactions, while the amino group at the 2-position can be acylated, alkylated, or used in cyclization reactions to build diverse heterocyclic systems. mdpi.comnih.gov

A scaffold hopping strategy has been employed where the 2-amino-pyrimidine core was used to generate new inhibitors of MRSA biofilm formation. nih.gov In this approach, 2-amino-5-bromopyrimidine (B17363) was used as a starting material, and various aryl groups were introduced at the 5-position via Suzuki coupling. nih.gov The resulting compounds were then further functionalized to create a library of potential antibacterial agents. nih.gov

The following table provides examples of derivatives synthesized from 2-amino-5-bromo-3-methylpyridine and its isomers for the generation of molecular libraries:

| Scaffold | Synthetic Strategy | Resulting Library | Therapeutic Target/Application | Reference(s) |

| 2-Amino-5-bromopyrimidine | Suzuki coupling with arylboronic acids, followed by functionalization | Aryl 2-aminopyrimidine (B69317) derivatives | MRSA biofilm inhibitors | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Suzuki cross-coupling with various arylboronic acids | Library of 5-aryl-2-methylpyridin-3-amines | Potential anti-thrombolytic and biofilm inhibitors | mdpi.com |

Applications in Agrochemical and Specialty Chemical Synthesis

2-Amino-5-bromo-3-methylpyridine is a key intermediate in the synthesis of agrochemicals and specialty chemicals. chemimpex.comgoogle.com Its derivatives have been explored for their potential as herbicides and fungicides. chemimpex.com The pyridine moiety is a common feature in many commercially successful agrochemicals, and the specific substitution pattern of 2-amino-5-bromo-3-methylpyridine can lead to compounds with desirable biological activity and selectivity. google.com

Patents have been filed for processes to produce 2-amino-5-methylpyridine, a related compound, as an intermediate for herbicides. google.com The bromo-substituted version, 2-amino-5-bromo-3-methylpyridine, serves as a versatile precursor that can be converted into a range of active ingredients for crop protection. chemimpex.com The synthesis of 2,5-dibromo-3-methylpyridine (B189406) from 2-amino-3-methyl-5-bromopyridine is a step towards creating certain agrochemical products. google.com

Beyond agrochemicals, this compound can be used in the synthesis of other specialty chemicals. For instance, its derivatives can be used as building blocks for organic pigments.

Future Research Directions and Emerging Trends in 2 Amino 5 Bromo 3 Methylpyridine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing emphasis on environmental responsibility is driving significant innovation in the synthesis of key intermediates like 2-amino-5-bromo-3-methylpyridine (B22881). Future research is progressively moving away from traditional methods that often rely on harsh conditions and hazardous reagents.

Emerging green chemistry approaches include:

Microwave-Assisted Synthesis: This technique is recognized as a valuable green chemistry tool, offering benefits such as significantly shorter reaction times, improved reaction yields, and higher purity of products, all while reducing energy consumption.

Advanced Catalysis: Research into novel catalysts is a cornerstone of green synthesis. For instance, the use of mild, inexpensive, and relatively non-toxic Lewis acid catalysts like Lanthanum(III) nitrate (B79036) hexahydrate has been shown to facilitate the efficient and regioselective bromination of aromatic amines at room temperature. bibliomed.org This approach avoids the harsh conditions and less selective reagents used in traditional methods. bibliomed.org

Continuous Flow Chemistry: The optimization of synthesis through continuous flow processes is a major area of exploration. This technology allows for better control over reaction parameters, leading to higher yields, improved safety, and reduced waste, making it ideal for the industrial-scale production of 2-amino-5-bromo-3-methylpyridine.

Biocatalysis: The use of enzymes as biocatalysts is being investigated as an environmentally friendly alternative for producing pyridine (B92270) derivatives. This method offers high selectivity and operates under mild conditions, aligning perfectly with the principles of sustainable chemistry.

| Parameter | Traditional Synthesis | Emerging Green Methodologies |

|---|---|---|

| Conditions | Harsh (high temp/pressure), hazardous reagents | Mild (room temp), biocatalysis, microwave irradiation bibliomed.org |

| Catalysts | Often stoichiometric, heavy metals | Recyclable, non-toxic (e.g., Lanthanum salts), enzymes bibliomed.org |

| Efficiency | Lower yields, potential for side-products | Higher yields, high regioselectivity, improved atom economy |

| Technology | Batch processing | Continuous flow chemistry, automated platforms |

Exploration of Unconventional Reactivity and Catalytic Pathways

Beyond improving existing synthetic routes, researchers are actively exploring the novel reactivity of 2-amino-5-bromo-3-methylpyridine to build more complex and valuable molecules. The unique electronic and steric properties conferred by the amino, bromo, and methyl groups make it a versatile partner in a variety of modern catalytic reactions.

Key areas of exploration include:

Cross-Coupling Reactions: The compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura reactions have been used to couple it with boronic acids, creating new carbon-carbon bonds and accessing complex biaryl structures. rsc.org

Nickel-Catalyzed Reactions: Recent studies have demonstrated the utility of nickel catalysis for the arylation of glycosyl thiols using 2-amino-5-bromo-3-methylpyridine. nih.govacs.org A significant advantage of this method is that it can proceed without the need to protect the reactive amino group, streamlining the synthetic process. nih.govacs.org

Multi-Step Transformations: The compound serves as a key starting material in multi-step synthetic sequences to produce highly functionalized heterocycles. For example, it can be converted to 2,5-dibromo-3-methylpyridine (B189406) via diazotization, which then becomes a building block for further elaboration. nih.gov Another pathway involves its reaction with N,N-dimethylformamide dimethyl acetal (B89532) as a precursor for the synthesis of 5-bromo-7-azaindole. google.com

Integration with High-Throughput and Automated Synthesis Platforms

The demand for large libraries of novel compounds for drug discovery and materials science has accelerated the integration of versatile building blocks like 2-amino-5-bromo-3-methylpyridine with automated synthesis platforms. These technologies enable the rapid and efficient production and testing of numerous derivatives.

Future trends in this area involve:

Automated Parallel Synthesis: Platforms capable of running hundreds or even thousands of reactions in parallel, such as in 1536-well nanoscale formats, are becoming more common. acs.org These systems can be used to quickly explore the chemical space around the 2-amino-5-bromo-3-methylpyridine core by reacting it with a diverse set of reagents.

Robotic Systems for Reaction Optimization: Automated platforms are not only used for library synthesis but also for optimizing reaction conditions. Robots can systematically vary catalysts, solvents, temperatures, and reactant ratios to identify the most efficient synthetic protocols, a process that would be prohibitively laborious if done manually.

Integrated Purification and Analysis: Modern automated systems often incorporate downstream processes like purification (e.g., automated chromatography) and analysis (e.g., LCMS), creating a seamless workflow from synthesis to data generation. dur.ac.uk This is particularly crucial in fields like drug discovery where rapid analogue synthesis and testing are required. dur.ac.uk

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules based on the 2-amino-5-bromo-3-methylpyridine scaffold. By modeling molecular properties and predicting reaction outcomes, researchers can prioritize synthetic targets and reduce the time and expense of laboratory experimentation.

Key applications include:

Density Functional Theory (DFT) Studies: DFT calculations are used to investigate the electronic structure, geometry, and reactivity of the molecule and its derivatives. researchgate.net This allows for the prediction of properties like molecular electrostatic potential and the behavior of frontier molecular orbitals, which are crucial for understanding and designing new reactions. researchgate.net

Predictive Tools for Synthesis: The future of organic synthesis is expected to involve a close partnership between human chemists and artificial intelligence. Predictive models can help chemists design more efficient synthetic routes and anticipate potential challenges or side reactions, particularly when working with complex heterocyclic compounds.

Virtual Screening and Ligand Design: In medicinal chemistry, computational docking studies can predict how derivatives of 2-amino-5-bromo-3-methylpyridine might bind to biological targets like enzymes or receptors. This enables the in silico design of novel drug candidates with potentially higher efficacy and better selectivity.

Expanding the Scope of Material Science Applications

While well-established in pharmaceuticals and agrochemicals, 2-amino-5-bromo-3-methylpyridine is an increasingly important building block in the field of material science. chemimpex.com Its rigid structure and reactive functional groups allow for its incorporation into a variety of advanced materials with tailored properties.

Emerging applications in material science include:

Supramolecular Assemblies: The compound has been successfully used to construct supramolecular assemblies through hydrogen bonding interactions with other molecules, such as 2,4-dihydroxybenzoic acid. researchgate.net These organized structures are critical for developing new crystalline materials with specific optical or electronic properties. researchgate.net

Advanced Polymers and Coatings: Researchers are exploring its use in creating specialized polymers and coatings. chemimpex.com The pyridine and bromine functionalities can be leveraged to impart desirable characteristics such as thermal stability, flame retardancy, or specific surface properties.

Optoelectronic Materials: Derivatives of 2-amino-5-bromo-3-methylpyridine are being used to create novel materials with unique photophysical properties. A notable example is the synthesis of axially-chiral boramidines, which exhibit deep-blue fluorescence and other interesting optical characteristics, making them candidates for use in advanced electronic devices. rsc.org

| Application Area | Role of 2-Amino-5-bromo-3-methylpyridine | Resulting Material Property | Reference |

|---|---|---|---|

| Supramolecular Chemistry | Building block for hydrogen-bonded structures | Crystalline materials with tailored optical transmittance | researchgate.net |

| Advanced Polymers | Monomer or functional additive | Improved durability and thermal stability | |

| Optoelectronics | Precursor to axially-chiral fluorophores | Deep-blue fluorescence, unique optoelectronic properties | rsc.org |

Q & A

Q. Q1. What are the optimal synthetic routes for 2-amino-5-bromo-3-methylpyridine, and how can selectivity challenges in bromination be addressed?

Methodological Answer: The compound is typically synthesized via bromination of 2-amino-3-methylpyridine. However, regioselectivity issues may arise due to competing reaction pathways. To enhance selectivity:

- Use controlled stoichiometry of brominating agents (e.g., NBS or Br₂) and monitor reaction temperature (e.g., 0–25°C) to minimize over-bromination .

- Employ directing groups or Lewis acids (e.g., FeCl₃) to stabilize intermediates and direct bromination to the 5-position .

Validate purity using HPLC or GC-MS, referencing melting point data (92–94°C) for quality control .

Q. Q2. How can researchers characterize the electronic properties of 2-amino-5-bromo-3-methylpyridine for applications in catalysis or medicinal chemistry?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR to confirm substitution patterns (e.g., downfield shifts for aromatic protons adjacent to bromine). IR spectroscopy can identify NH₂ stretching vibrations (~3400 cm⁻¹) .

- Computational Modeling : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps and electrostatic potential maps. This predicts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Q3. What are the stability considerations for this compound under varying pH and solvent conditions?

Methodological Answer:

- The compound is resistant to alkaline hydrolysis but may degrade under strong acidic conditions.